molecular formula C9H13ClFN B6176541 2-fluoro-5-(propan-2-yl)aniline hydrochloride CAS No. 2551119-80-1

2-fluoro-5-(propan-2-yl)aniline hydrochloride

Cat. No.: B6176541
CAS No.: 2551119-80-1
M. Wt: 189.7
InChI Key:
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Description

2-fluoro-5-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl. It is also known by its IUPAC name, 2-fluoro-5-isopropylaniline hydrochloride . This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and an isopropyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(propan-2-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Acylated or alkylated derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: Reduced amines or other reduced derivatives.

Scientific Research Applications

2-fluoro-5-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(propan-2-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and isopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: Lacks the isopropyl group, resulting in different chemical and biological properties.

    5-(propan-2-yl)aniline: Lacks the fluorine atom, affecting its reactivity and applications.

    2-chloro-5-(propan-2-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

2-fluoro-5-(propan-2-yl)aniline hydrochloride is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the isopropyl group influences its hydrophobicity and binding interactions .

Properties

CAS No.

2551119-80-1

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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